molecular formula C9H10ClNO2 B13593439 2-(4-Chlorophenoxy)propanamide

2-(4-Chlorophenoxy)propanamide

Cat. No.: B13593439
M. Wt: 199.63 g/mol
InChI Key: GLBNTBLOLXXOFK-UHFFFAOYSA-N
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Description

It was first introduced in the 1970s and has since become an important part of weed management in various crops such as rice, maize, and soybeans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)propanamide typically involves the reaction of 4-chlorophenol with 2-bromopropionamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the formulation of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)propanamide involves the inhibition of carotenoid biosynthesis in plants. This leads to the bleaching of plant tissues and ultimately the death of the weed. The compound targets specific enzymes in the carotenoid biosynthesis pathway, disrupting the production of essential pigments required for photosynthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-2-methylpropanamide
  • 2-(4-Chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

Uniqueness

2-(4-Chlorophenoxy)propanamide is unique due to its specific mode of action and its effectiveness in controlling a broad spectrum of weeds. Unlike some other herbicides, it has a relatively low toxicity to non-target organisms, making it a safer option for agricultural use .

Properties

IUPAC Name

2-(4-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNTBLOLXXOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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